molecular formula C17H20F2N4O3S B2384771 N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine CAS No. 2380083-34-9

N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine

Cat. No.: B2384771
CAS No.: 2380083-34-9
M. Wt: 398.43
InChI Key: YFFXUQVTIDJMIW-UHFFFAOYSA-N
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Description

N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure that includes a difluoromethoxyphenyl group, a sulfonylpiperidine moiety, and a pyrimidin-4-amine core. Its unique chemical properties make it valuable in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the piperidine derivative with 4-(difluoromethoxy)benzene sulfonyl chloride under basic conditions to form the sulfonylpiperidine intermediate.

    Attachment of the Pyrimidin-4-amine Core: The final step involves coupling the sulfonylpiperidine intermediate with a pyrimidin-4-amine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Biochemistry: It serves as a tool compound to study enzyme inhibition and receptor binding.

    Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxyphenyl group enhances its binding affinity, while the sulfonylpiperidine moiety contributes to its stability and solubility. The pyrimidin-4-amine core is crucial for its biological activity, enabling it to modulate various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[4-(Methoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    N-[1-[4-(Trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine: Contains a trifluoromethoxy group, which may alter its pharmacokinetic properties.

    N-[1-[4-(Chloromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine: Features a chloromethoxy group, potentially affecting its reactivity and biological activity.

Uniqueness

N-[1-[4-(Difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine is unique due to the presence of the difluoromethoxy group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for further development in medicinal chemistry and pharmacological research.

Properties

IUPAC Name

N-[1-[4-(difluoromethoxy)phenyl]sulfonylpiperidin-4-yl]-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O3S/c1-22(16-6-9-20-12-21-16)13-7-10-23(11-8-13)27(24,25)15-4-2-14(3-5-15)26-17(18)19/h2-6,9,12-13,17H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFXUQVTIDJMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)F)C3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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